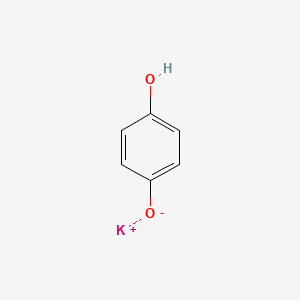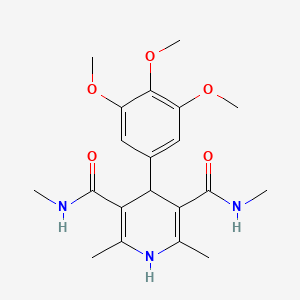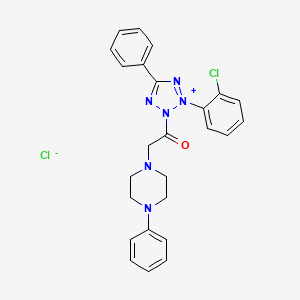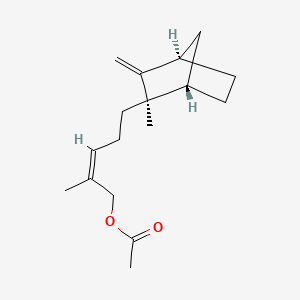
beta-Santalol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Santalol acetate is an organic compound classified as a sesquiterpene. It is a derivative of beta-Santalol, which is a major component of sandalwood oil. This compound is known for its distinctive woody fragrance and is widely used in the perfume and fragrance industry. This compound is also recognized for its potential pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Santalol acetate typically involves the acetylation of beta-Santalol. This can be achieved through the reaction of beta-Santalol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the extraction of beta-Santalol from sandalwood oil, followed by its acetylation. The extraction process can be performed using various methods such as steam distillation, hydrodistillation, or supercritical fluid extraction. The acetylation step is similar to the laboratory synthesis, involving the reaction of beta-Santalol with acetic anhydride .
Chemical Reactions Analysis
Types of Reactions
Beta-Santalol acetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction of this compound can yield beta-Santalol.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Beta-Santalol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Beta-Santalol acetate has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other sesquiterpene derivatives.
Biology: Studied for its potential biological activities, including antibacterial and anti-inflammatory effects.
Medicine: Investigated for its potential use in treating various diseases, including cancer and skin disorders.
Industry: Widely used in the fragrance and perfume industry due to its distinctive woody aroma
Mechanism of Action
The mechanism of action of beta-Santalol acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation. This compound has been shown to inhibit the activity of certain enzymes and receptors, leading to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Alpha-Santalol: Another major component of sandalwood oil, known for its similar woody fragrance and biological activities.
Beta-Santalol: The parent compound of beta-Santalol acetate, with similar pharmacological properties.
Alpha-Santalol acetate: An acetate derivative of alpha-Santalol, with similar chemical and biological properties.
Uniqueness
This compound is unique due to its specific acetylated structure, which imparts distinct chemical and biological properties. Its acetate group enhances its stability and modifies its interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
77-43-0 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
[(Z)-2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-enyl] acetate |
InChI |
InChI=1S/C17H26O2/c1-12(11-19-14(3)18)6-5-9-17(4)13(2)15-7-8-16(17)10-15/h6,15-16H,2,5,7-11H2,1,3-4H3/b12-6-/t15-,16+,17+/m1/s1 |
InChI Key |
RCFGRZLLBGMERD-UXBURDBMSA-N |
Isomeric SMILES |
C/C(=C/CC[C@@]1([C@H]2CC[C@H](C2)C1=C)C)/COC(=O)C |
Canonical SMILES |
CC(=CCCC1(C2CCC(C2)C1=C)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




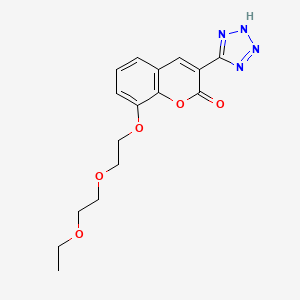


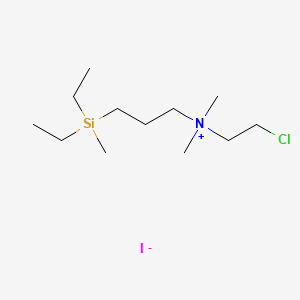

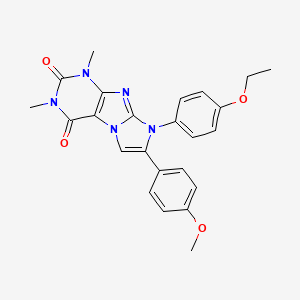
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt](/img/structure/B12756914.png)
